molecular formula C15H14S B14282954 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene CAS No. 138534-58-4

1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene

Cat. No.: B14282954
CAS No.: 138534-58-4
M. Wt: 226.3 g/mol
InChI Key: KSKLGWJGTIUVNG-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methylsulfanyl group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the methylsulfanyl and phenylethenyl groups. One common method involves the use of Friedel-Crafts alkylation, where benzene is reacted with methylthiol and styrene under acidic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing catalysts such as aluminum chloride to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylethyl derivatives.

    Substitution: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in hydrogen bonding and other interactions, while the phenylethenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(1-phenylethenyl)benzene
  • 1-Methoxy-3-(1-phenylethenyl)benzene

Uniqueness

1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both a methylsulfanyl group and a phenylethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

138534-58-4

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

1-methylsulfanyl-4-(1-phenylethenyl)benzene

InChI

InChI=1S/C15H14S/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-11H,1H2,2H3

InChI Key

KSKLGWJGTIUVNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=C)C2=CC=CC=C2

Origin of Product

United States

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